REACTION_SMILES
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[C:11](=[O:12])([O-:13])[O-:14].[C:17]([CH3:18])([CH3:19])([CH3:20])[O:21][C:22]([CH:23]([CH3:24])[Br:25])=[O:26].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[F:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([OH:10])[cH:9]1.[K+:15].[K+:16]>>[F:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([O:10][CH:23]([C:22]([O:21][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:26])[CH3:24])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(O)cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(Oc1ccc(C#N)c(F)c1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |